tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Catalog No.
S15850179
CAS No.
M.F
C11H20FNO3
M. Wt
233.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piper...

Product Name

tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

IUPAC Name

tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Molecular Formula

C11H20FNO3

Molecular Weight

233.28 g/mol

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7H2,1-3H3/t8-,9-/m1/s1

InChI Key

JOKNUZASZUDOEI-RKDXNWHRSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)F

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CO)F

Tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20FNO3C_{11}H_{20}FNO_{3} and a molecular weight of approximately 233.28 g/mol. It is categorized as a heterocyclic building block and is recognized for its structural complexity, featuring a piperidine ring substituted with a tert-butyl group, a hydroxymethyl group, and a fluorine atom. The compound is known for its potential applications in medicinal chemistry due to its unique structural attributes and biological activity .

Typical of piperidine derivatives. For instance, it may undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which can be replaced by nucleophiles under appropriate conditions. Additionally, the hydroxymethyl group can be oxidized to form aldehydes or further oxidized to carboxylic acids. The tert-butyl ester can also be hydrolyzed to yield the corresponding acid .

Tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Research indicates that it may modulate biological pathways through interaction with specific targets in cellular systems. Its structural features suggest potential use in drug development, especially in targeting diseases where piperidine derivatives have shown efficacy .

The synthesis of tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps:

  • Formation of the Piperidine Ring: Starting materials containing piperidine derivatives are reacted under acidic or basic conditions to form the desired ring structure.
  • Introduction of Functional Groups: The hydroxymethyl and fluorine groups can be introduced through electrophilic fluorination followed by hydroxymethylation using formaldehyde or other suitable reagents.
  • Esters Formation: The final step usually involves esterification of the carboxylic acid with tert-butyl alcohol to yield the tert-butyl ester .

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders or as enzyme inhibitors. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further research and development in drug formulation .

Interaction studies involving tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate have focused on its binding affinity to various biological targets. Preliminary studies suggest that it may exhibit favorable interactions with specific receptors or enzymes, which could lead to therapeutic effects. Detailed pharmacological profiling is necessary to establish its efficacy and safety profile in vivo .

Several compounds share structural similarities with tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaCAS NumberUnique Features
Tert-butyl (3S,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylateC11H20FNO3C_{11}H_{20}FNO_{3}1610418-19-3Stereoisomer with different configuration
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateC11H21NO3C_{11}H_{21}NO_{3}123855-51-6Lacks fluorine substitution
(cis)-tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylateC11H20FNO3C_{11}H_{20}FNO_{3}1523530-73-5Different stereochemistry affecting biological activity

These compounds highlight the uniqueness of tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate in terms of its stereochemistry and functional group placement, which can significantly influence its biological properties and potential applications in drug development .

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

233.14272166 g/mol

Monoisotopic Mass

233.14272166 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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